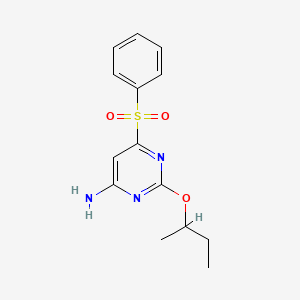
6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the sec-Butoxy Group: The sec-butoxy group can be introduced through an alkylation reaction using sec-butyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzenesulfonyl-2-methoxy-pyrimidin-4-ylamine
- 6-Benzenesulfonyl-2-ethoxy-pyrimidin-4-ylamine
- 6-Benzenesulfonyl-2-propoxy-pyrimidin-4-ylamine
Uniqueness
6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine is unique due to the presence of the sec-butoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
Properties
CAS No. |
284681-86-3 |
|---|---|
Molecular Formula |
C14H17N3O3S |
Molecular Weight |
307.37 g/mol |
IUPAC Name |
6-(benzenesulfonyl)-2-butan-2-yloxypyrimidin-4-amine |
InChI |
InChI=1S/C14H17N3O3S/c1-3-10(2)20-14-16-12(15)9-13(17-14)21(18,19)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H2,15,16,17) |
InChI Key |
CQIBKNIQFCCAEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC(=CC(=N1)S(=O)(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



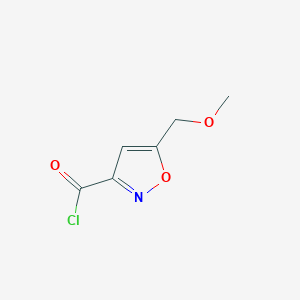
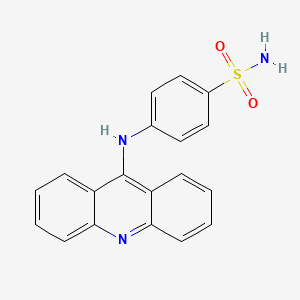
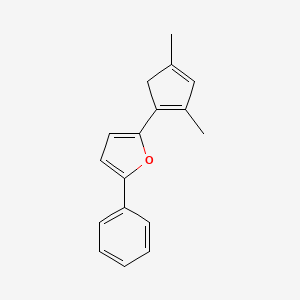
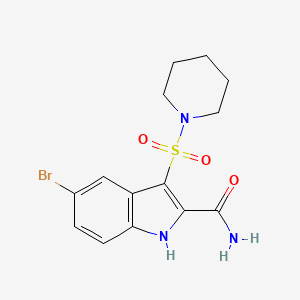
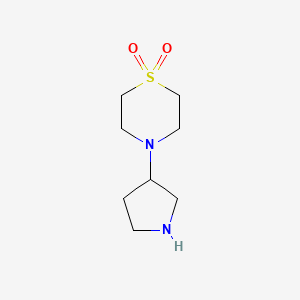
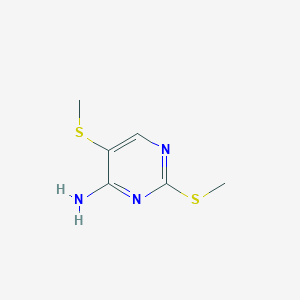
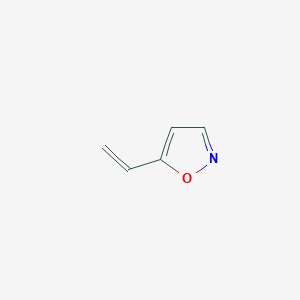
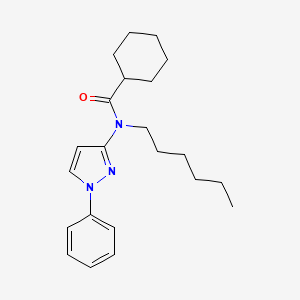
![N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908051.png)
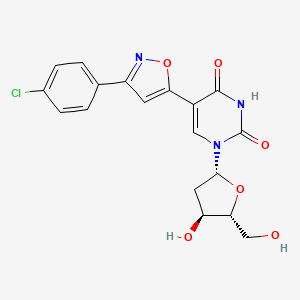
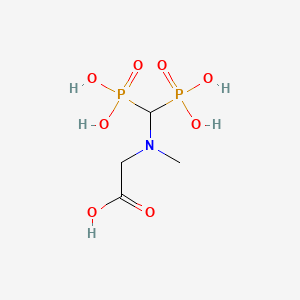
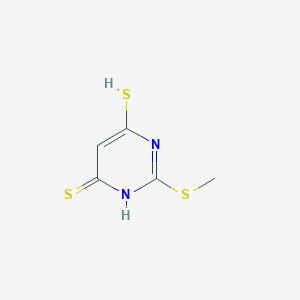
![3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12908094.png)
